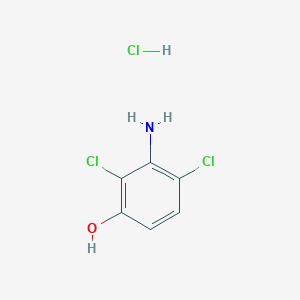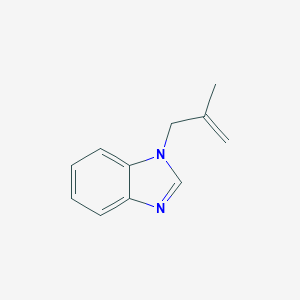
1-(2-Methylprop-2-enyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylprop-2-enyl)benzimidazole, also known as IB2, is a chemical compound that has garnered attention in scientific research due to its potential applications in the healthcare industry.
Mécanisme D'action
The mechanism of action of 1-(2-Methylprop-2-enyl)benzimidazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. 1-(2-Methylprop-2-enyl)benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 1-(2-Methylprop-2-enyl)benzimidazole has been found to modulate the expression of various genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2-Methylprop-2-enyl)benzimidazole has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. In addition, 1-(2-Methylprop-2-enyl)benzimidazole has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methylprop-2-enyl)benzimidazole in lab experiments is its relatively low cost and ease of synthesis. In addition, 1-(2-Methylprop-2-enyl)benzimidazole has shown promising results in various areas of scientific research, which may make it a useful tool for studying the mechanisms of cancer cell growth and proliferation, antimicrobial activity, and antioxidant properties. However, one limitation of using 1-(2-Methylprop-2-enyl)benzimidazole in lab experiments is its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several future directions for research involving 1-(2-Methylprop-2-enyl)benzimidazole. One area of interest is the development of 1-(2-Methylprop-2-enyl)benzimidazole derivatives with improved efficacy and reduced toxicity. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-Methylprop-2-enyl)benzimidazole and its potential applications in cancer treatment, antimicrobial activity, and antioxidant properties. Finally, more research is needed to explore the potential side effects and toxicity of 1-(2-Methylprop-2-enyl)benzimidazole in vivo.
In conclusion, 1-(2-Methylprop-2-enyl)benzimidazole has shown potential in various areas of scientific research, including cancer treatment, antimicrobial activity, and antioxidant properties. While further research is needed to fully understand its mechanism of action and potential applications, 1-(2-Methylprop-2-enyl)benzimidazole may be a useful tool for studying the mechanisms of disease and developing new treatments.
Méthodes De Synthèse
The synthesis of 1-(2-Methylprop-2-enyl)benzimidazole involves the reaction of 2-methyl-1-propene and o-phenylenediamine in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 159-161°C. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
1-(2-Methylprop-2-enyl)benzimidazole has been studied for its potential applications in various areas of scientific research, including cancer treatment, antimicrobial activity, and antioxidant properties. In cancer treatment, 1-(2-Methylprop-2-enyl)benzimidazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-(2-Methylprop-2-enyl)benzimidazole has exhibited antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 1-(2-Methylprop-2-enyl)benzimidazole has demonstrated antioxidant properties, which may have potential applications in the prevention and treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
108413-23-6 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8H,1,7H2,2H3 |
Clé InChI |
JSURBXNNBVKBGA-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C=NC2=CC=CC=C21 |
SMILES canonique |
CC(=C)CN1C=NC2=CC=CC=C21 |
Synonymes |
1H-Benzimidazole,1-(2-methyl-2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




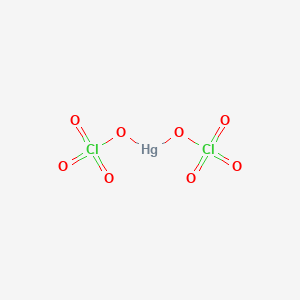
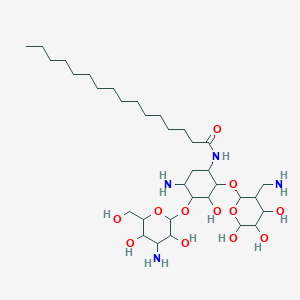
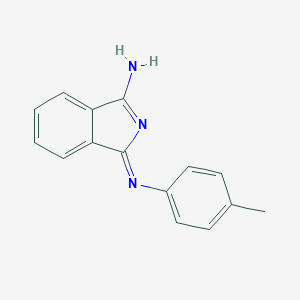
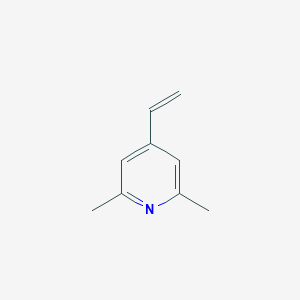
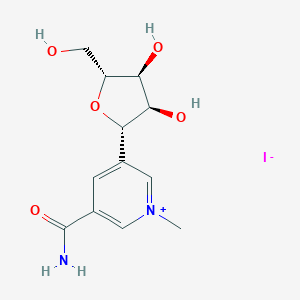

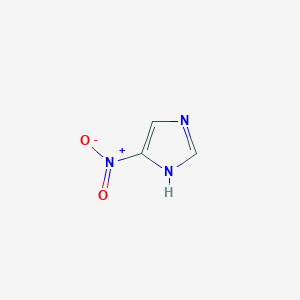

![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)



